molecular formula C10H17F2NO4 B3011768 4,4-Difluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid CAS No. 2166750-19-0

4,4-Difluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid

Cat. No.: B3011768
CAS No.: 2166750-19-0
M. Wt: 253.246
InChI Key: KDQXLFSVCRGJCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Difluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid is a chemical compound with the molecular formula C10H17F2NO4 and a molecular weight of 253.246 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for scalability. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The difluoro groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4,4-Difluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
  • 4,4-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
  • 4,4-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Uniqueness

4,4-Difluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid is unique due to its specific structural features, such as the difluoro groups and the 2-methylpropan-2-yl moiety. These features confer distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

4,4-difluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO4/c1-10(2,3)17-9(16)13-5-6(8(11)12)4-7(14)15/h6,8H,4-5H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQXLFSVCRGJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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